molecular formula C4HIN2O B2463583 2-Iodooxazole-4-carbonitrile CAS No. 1379369-69-3

2-Iodooxazole-4-carbonitrile

Cat. No.: B2463583
CAS No.: 1379369-69-3
M. Wt: 219.969
InChI Key: GARZCDZQSLWKBX-UHFFFAOYSA-N
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Description

2-Iodooxazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C4HIN2O It is characterized by the presence of an oxazole ring substituted with an iodine atom at the second position and a cyano group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodooxazole-4-carbonitrile typically involves the iodination of oxazole derivatives. One common method includes the reaction of oxazole-4-carbonitrile with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Iodooxazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The oxazole ring can be subjected to oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent.

    Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Major Products:

    Substitution Reactions: Products include azidooxazole or cyano-substituted oxazole derivatives.

    Cross-Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

    Oxidation: Products include oxazole N-oxides.

Scientific Research Applications

2-Iodooxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the development of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Iodooxazole-4-carbonitrile depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the cyano group can influence the compound’s reactivity and binding affinity, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

    2-Bromooxazole-4-carbonitrile: Similar structure but with a bromine atom instead of iodine.

    2-Chlorooxazole-4-carbonitrile: Contains a chlorine atom in place of iodine.

    2-Fluorooxazole-4-carbonitrile: Features a fluorine atom instead of iodine.

Uniqueness: 2-Iodooxazole-4-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

2-iodo-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HIN2O/c5-4-7-3(1-6)2-8-4/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARZCDZQSLWKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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